molecular formula C21H32N4O2 B2798587 N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049519-15-4

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2798587
CAS No.: 1049519-15-4
M. Wt: 372.513
InChI Key: NSKVZRNEWPVANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a compound with the molecular formula C21H32N4O2 and a molecular weight of 372.513. This compound has recently gained attention for its potential in treating various medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide typically involves the reaction of cyclohexylamine with 3-(4-phenylpiperazin-1-yl)propyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on various biological pathways and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as anxiety, depression, and other neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclohexyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide shares structural similarities with other piperazine derivatives, such as:
    • N1-cyclohexyl-N2-(3-(4-methylpiperazin-1-yl)propyl)oxalamide
    • N1-cyclohexyl-N2-(3-(4-ethylpiperazin-1-yl)propyl)oxalamide.

Uniqueness

  • The unique combination of the cyclohexyl group and the phenylpiperazine moiety in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-cyclohexyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c26-20(21(27)23-18-8-3-1-4-9-18)22-12-7-13-24-14-16-25(17-15-24)19-10-5-2-6-11-19/h2,5-6,10-11,18H,1,3-4,7-9,12-17H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKVZRNEWPVANQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.